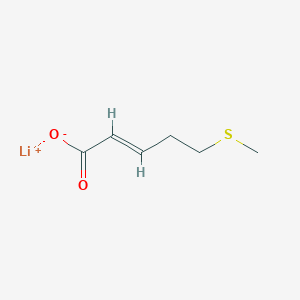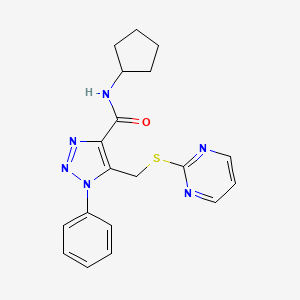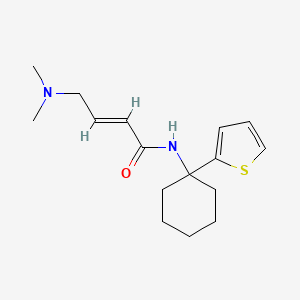![molecular formula C19H22O4 B2965023 3-(2-Methoxyphenyl)-3-[4-(propan-2-yloxy)phenyl]propanoic acid CAS No. 672891-59-7](/img/structure/B2965023.png)
3-(2-Methoxyphenyl)-3-[4-(propan-2-yloxy)phenyl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2’,4’-Dihydroxy-3-(p-methoxyphenyl)-propiophenone” is a chemical compound with the molecular formula C16H16O4 . It has an average mass of 272.296 Da and a monoisotopic mass of 272.104858 Da .
Molecular Structure Analysis
The molecular structure of “2’,4’-Dihydroxy-3-(p-methoxyphenyl)-propiophenone” consists of 16 carbon atoms, 16 hydrogen atoms, and 4 oxygen atoms .Physical And Chemical Properties Analysis
The Log Octanol-Water Partition Coefficient (Log Kow) of “2’,4’-Dihydroxy-3-(p-methoxyphenyl)-propiophenone” is estimated to be 3.77 . The boiling point is estimated to be 421.45°C, and the melting point is estimated to be 175.91°C . The vapor pressure at 25°C is estimated to be 2.95E-009 mm Hg .科学的研究の応用
Renewable Building Blocks for Polymeric Materials
Compounds structurally related to 3-(2-Methoxyphenyl)-3-[4-(propan-2-yloxy)phenyl]propanoic acid, such as phloretic acid, have been utilized as renewable building blocks for the synthesis of polybenzoxazine, a class of polymeric materials known for their outstanding thermal and mechanical properties. Phloretic acid is highlighted for enhancing the reactivity of molecules towards benzoxazine ring formation, providing a sustainable alternative to phenol in material science applications (Acerina Trejo-Machin et al., 2017).
Chemical Synthesis and Ring Closure
In the realm of synthetic chemistry, compounds similar to the query have been studied for their reactivity in ring closure reactions. For example, acid-catalyzed ring closure of related methoxyphenyl propionic acids has been reported, showcasing the potential for synthesizing complex heterocyclic structures, which could be pivotal in drug development and organic synthesis (D. W. Brown et al., 1971).
Radical Cation Fragmentation Studies
The behavior of arylalkanol radical cations, structurally akin to the query compound, in solvent systems has been explored, offering insights into the fragmentation patterns that can influence the development of new synthetic methodologies and the understanding of reaction mechanisms (E. Baciocchi et al., 1996).
Prodrug Synthesis for Enhanced Drug Delivery
Analogous compounds have been developed into prodrugs, such as morpholinyl- and methylpiperazinylacyloxyalkyl esters of naproxen, demonstrating the potential for improved solubility and skin permeation, which is crucial for topical drug delivery systems (J. Rautio et al., 2000).
Antioxidant, Anti-inflammatory, and Antiulcer Activities
The synthesis of novel compounds, bearing resemblance to the query molecule, has shown significant antioxidant, anti-inflammatory, and antiulcer activities, highlighting their potential therapeutic applications (B. B. Subudhi & Shakti Prasanna Sahoo, 2011).
特性
IUPAC Name |
3-(2-methoxyphenyl)-3-(4-propan-2-yloxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O4/c1-13(2)23-15-10-8-14(9-11-15)17(12-19(20)21)16-6-4-5-7-18(16)22-3/h4-11,13,17H,12H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFKNLMVGEGIXLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(CC(=O)O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2964943.png)

![2-(Ethylsulfanyl)ethyl 4-[4-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2964945.png)

![3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid](/img/structure/B2964947.png)
![2,6-dichloro-N-[4-(2,2-dimethylpropanoyl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]pyridine-3-carboxamide](/img/structure/B2964949.png)
![1-[3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl]-N-phenylmethanimine](/img/structure/B2964951.png)

![Ethyl 4-[(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)amino]benzoate](/img/structure/B2964954.png)

![2-[5-(Methylsulfamoyl)thiophen-2-yl]acetic acid](/img/structure/B2964959.png)
![5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methylphenyl)methyl]pentanamide](/img/structure/B2964960.png)
